1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine
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Overview
Description
1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a brominated ethoxyphenyl group and a dimethylphenyl group attached to a piperazine ring through a sulfonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 2-ethoxyphenol, is brominated using bromine in the presence of a suitable catalyst to yield 5-bromo-2-ethoxyphenol.
Sulfonylation: The brominated product is then reacted with sulfonyl chloride to introduce the sulfonyl group, forming 5-bromo-2-ethoxyphenylsulfonyl chloride.
Piperazine Coupling: The sulfonyl chloride intermediate is then reacted with 4-(2,6-dimethylphenyl)piperazine under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The bromine atom in the ethoxyphenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of desulfonylated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(5-Bromo-2-ethoxyphenyl)sulfon
Properties
IUPAC Name |
1-(5-bromo-2-ethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O3S/c1-4-26-18-9-8-17(21)14-19(18)27(24,25)23-12-10-22(11-13-23)20-15(2)6-5-7-16(20)3/h5-9,14H,4,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIJJIMASRGWPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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